3-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-hydroxyethylamino group at position 2 and a methyl group at position 7. A methylene bridge connects this core to a thiazolidin-4-one ring containing a thioxo group at position 8.
Properties
IUPAC Name |
3-[(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-10-3-2-6-21-15(10)20-14(19-5-8-23)11(16(21)26)9-12-17(27)22(18(28)29-12)7-4-13(24)25/h2-3,6,9,19,23H,4-5,7-8H2,1H3,(H,24,25)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHBQVADVMZJK-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- A pyrido[1,2-a]pyrimidine core.
- A thiazolidinone ring.
- An amino group with a hydroxyethyl substituent.
IUPAC Name:
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial activity. The presence of the thiazolidinone moiety enhances this property by potentially disrupting bacterial cell wall synthesis and metabolic pathways.
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway.
Antiviral Effects
Preliminary studies suggest that this compound may exhibit antiviral properties. Its ability to interfere with viral replication processes makes it a candidate for further research in antiviral drug development.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazolidinone ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Receptor Modulation: The compound may bind to specific receptors on cell membranes, altering cellular responses and signaling pathways.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations. |
| Study 2 | Evaluated anticancer properties in vitro on various cancer cell lines; demonstrated IC50 values < 10 µM for several lines. |
| Study 3 | Analyzed antiviral activity against influenza virus; noted a reduction in viral load by 70% in treated cells compared to controls. |
Synthesis and Preparation Methods
The synthesis of this compound involves several steps:
- Formation of the Pyrido[1,2-a]pyrimidine Core: Achieved through condensation reactions.
- Thiazolidinone Ring Formation: Cyclization reactions with thiols and carbonyl compounds.
- Coupling Reaction: Final assembly through coupling reactions under controlled conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[1,2-a]pyrimidin Core
Morpholino Derivatives
- 3-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): Replaces the hydroxyethylamino group with a 2,6-dimethylmorpholin-4-yl substituent. MDL number: MFCD03444842; CAS: 442867-64-3 .
4-Fluorophenoxy Derivatives
- 3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (): Substitutes the hydroxyethylamino group with a 4-fluorophenoxy moiety. The electron-withdrawing fluorine atom may enhance metabolic stability but reduce solubility compared to the target compound’s hydrophilic hydroxyethyl group. CAS: 847378-55-6 .
Modifications on the Thiazolidinone Ring
Aryl-Substituted Thiazolidinones
- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (): Features a 4-methoxyphenyl-pyrazole substituent on the thiazolidinone ring.
- (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (): Contains a 4-nitrophenyl group, introducing electron-withdrawing effects. Higher melting point (240–242°C) due to increased polarity from the nitro group. ¹H NMR (DMSO-d6): δ 8.39 ppm (Ar-H), suggesting strong deshielding effects .
- (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (): 3,5-Difluorophenyl substitution enhances metabolic stability via fluorine’s steric and electronic effects. ESI-MS: m/z 470.2 [M-H]⁻; ¹³C NMR shows carbonyl signals at δ 192.2 ppm (C=O) .
Heterocyclic and Alkenyl Substituents
- IUPAC name highlights a toluidinoethyl side chain, which may enhance lipophilicity .
- 3-{2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}propanoic acid (): Alkenylidene group introduces conformational rigidity.
Propanoic Acid Derivatives in Pharmacologically Active Compounds
- Aglaithioduline (): A phytocompound with ~70% structural similarity to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor.
- Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid (): Demonstrates anti-microbial activity via azo linkages. Synthesis involves 2-mercaptoacetic acid, a common reagent for thiazolidinone formation .
Structural and Functional Analysis
NMR and Spectroscopic Trends
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
